Altretamine hydrochloride

Descripción general

Descripción

Clorhidrato de RB-1515: Clorhidrato de altretamina , es un agente antineoplásico alquilante. Se utiliza principalmente en el tratamiento del cáncer de ovario. El compuesto es conocido por su capacidad para interferir con el ADN de las células cancerosas, lo que inhibe su crecimiento y proliferación .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El clorhidrato de RB-1515 se sintetiza a través de una serie de reacciones químicas que implican la alquilación de la hexametilmelamina. El proceso típicamente implica el uso de sulfato de dimetilo como agente alquilante en condiciones controladas para asegurar la formación del producto deseado .

Métodos de Producción Industrial: En entornos industriales, la producción de clorhidrato de RB-1515 implica la síntesis a gran escala utilizando reactores automatizados. El proceso está optimizado para obtener un alto rendimiento y pureza, con estrictas medidas de control de calidad para garantizar la consistencia del producto final .

Análisis De Reacciones Químicas

Metabolic Activation via N-Demethylation

Altretamine hydrochloride undergoes hepatic metabolism to form active cytotoxic species through oxidative N-demethylation (catalyzed by cytochrome P450 enzymes) . This process generates intermediates such as hydroxymethylmelamines, which exhibit alkylating activity.

Synthetic Pathway

This compound is synthesized via a two-step process:

-

Alkylation of Melamine : Reacting melamine with dimethyl sulfate in the presence of imidazolium ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) at 80°C for 12 hours yields altretamine .

-

Hydrochloride Formation : Neutralization with HCl gas produces the hydrochloride salt (85% yield) .

textReaction Scheme: Melamine + 3 (CH3)2SO4 → Altretamine + 3 HSO4− Altretamine + HCl → this compound

Hydrolytic Stability

In aqueous solutions, this compound undergoes pH-dependent hydrolysis :

-

Acidic conditions (pH < 3) : Rapid degradation to methylmelamine derivatives .

-

Neutral/basic conditions : Slower hydrolysis, releasing trace amounts of formaldehyde .

Protein Binding and Pharmacokinetics

| Parameter | Altretamine | Pentamethylmelamine | Tetramethylmelamine |

|---|---|---|---|

| Plasma Protein Binding | 6% | 25% | 50% |

| Elimination Half-Life | 4.7–10.2 hrs | 8.1–12.3 hrs | 10.5–15.8 hrs |

Reaction with Biological Nucleophiles

The active metabolites of this compound (e.g., hydroxymethylmelamine) alkylate cellular nucleophiles via:

-

DNA Crosslinking : Forms covalent bonds with guanine N7 positions, disrupting replication .

-

Glutathione Conjugation : Detoxification pathway observed in hepatic cells .

Degradation Under Oxidative Stress

Exposure to reactive oxygen species (ROS) accelerates degradation:

Excretion Pathways

Aplicaciones Científicas De Investigación

Indications

Altretamine is indicated for use as a second-line therapy in patients with advanced ovarian carcinoma who have failed prior treatments involving platinum-based or other alkylating agents . It is particularly considered for patients who are potentially sensitive to platinum but intolerant of platinum analogues .

Ovarian Cancer Treatment

- Efficacy : Altretamine has shown variable response rates in clinical studies. Objective response rates range from 0% to 33%, with disease stabilization reported in 8% to 78% of patients treated as salvage therapy for recurrent ovarian cancer . A study involving 17 patients indicated that 35% achieved complete or partial remission, with a mean overall survival of 15.1 months .

- Combination Therapy : There is evidence suggesting that the addition of altretamine to platinum-based regimens may improve long-term survival outcomes, especially in patients with limited residual disease following initial therapy .

Other Cancer Types

While altretamine's primary application is in ovarian cancer, it has been explored for other malignancies:

- Small Cell Lung Cancer : Some studies have indicated potential activity against small cell lung cancer, although its clinical role remains limited .

- Renal Cell Carcinoma : A phase II trial evaluated altretamine's effectiveness in metastatic renal cell carcinoma, but detailed results on efficacy were less conclusive compared to ovarian cancer studies .

Side Effects and Tolerability

Altretamine is generally well tolerated compared to other cytotoxic agents. Common side effects include:

- Gastrointestinal Symptoms : Nausea and vomiting are frequent but manageable.

- Neurological Effects : Peripheral neuropathy may occur.

- Hematological Toxicity : Bone marrow suppression is less common but can necessitate transfusions in some cases .

Summary Table of Clinical Findings

Case Study 1: Recurrent Ovarian Cancer

In a clinical trial involving women diagnosed with stage IIIC ovarian cancer who underwent optimal cytoreductive surgery followed by platinum-based chemotherapy, altretamine was administered as salvage therapy. The results showed manageable side effects with some patients achieving significant tumor regression and improvement in performance status.

Case Study 2: Metastatic Renal Cell Carcinoma

In another study focusing on advanced renal cell carcinoma, patients treated with altretamine showed varied responses. Although the study did not yield strong evidence for efficacy compared to established therapies, it highlighted altretamine's potential role in specific patient populations.

Mecanismo De Acción

El clorhidrato de RB-1515 ejerce sus efectos alquilando el ADN de las células cancerosas. Este proceso implica la transferencia de grupos alquilo al ADN, lo que lleva a la formación de enlaces cruzados y la posterior inhibición de la replicación y la transcripción del ADN. Los principales objetivos moleculares son las bases de guanina en el ADN, que son particularmente susceptibles a la alquilación. El daño al ADN resultante desencadena el arresto del ciclo celular y la apoptosis, lo que finalmente lleva a la muerte de las células cancerosas .

Comparación Con Compuestos Similares

El clorhidrato de RB-1515 es único entre los agentes alquilantes debido a su mecanismo de acción específico y su eficacia en el tratamiento del cáncer de ovario. Los compuestos similares incluyen:

Ciclofosfamida: Otro agente alquilante utilizado en el tratamiento del cáncer, pero con una gama más amplia de aplicaciones.

Ifosfamida: Similar a la ciclofosfamida, se utiliza en el tratamiento de varios tipos de cáncer.

Melfalán: Un agente alquilante utilizado principalmente en el tratamiento del mieloma múltiple .

El clorhidrato de RB-1515 se destaca por su objetivo específico de las células cancerosas de ovario y su estructura química única, que permite una alquilación efectiva del ADN y la posterior muerte de las células cancerosas .

Actividad Biológica

Altretamine hydrochloride, also known as hexamethylmelamine, is an antineoplastic agent primarily used in the treatment of persistent or recurrent ovarian cancer. This article explores its biological activity, mechanisms of action, clinical efficacy, and associated case studies.

The precise mechanism by which altretamine exerts its cytotoxic effects remains unclear. However, several key points have been established:

- Metabolic Activation : Altretamine requires metabolic activation to exert its effects. It is metabolized in the liver through N-demethylation to form reactive intermediates such as formaldehyde and iminium species, which can covalently bind to DNA and potentially lead to DNA damage .

- Alkylating Activity : Despite its structural similarity to classical alkylating agents, altretamine has not demonstrated significant alkylating activity in vitro. Instead, it produces metabolites that may act as alkylating agents under certain conditions .

- Cytotoxicity : The cytotoxic effects are believed to stem from the formation of covalent adducts with tissue macromolecules, including DNA. This process is crucial for its antitumor activity .

Absorption and Distribution

- Protein Binding : Altretamine exhibits a high protein binding rate of approximately 94% .

- Volume of Distribution : Specific data on volume distribution are not available, indicating a need for further research.

Clinical Efficacy

Altretamine has been evaluated in various clinical settings, particularly for patients with ovarian cancer who have shown resistance to platinum-based therapies. The following table summarizes findings from key studies:

Case Studies

- Phase II Trial : In a multicentric phase II trial involving 31 patients with recurrent ovarian cancer, altretamine was administered at a dose of 260 mg/m²/day. The results showed a partial response in 9.7% of patients and stable disease in 25.8%. The median time to progression was reported as 10 weeks .

- Palliative Therapy Study : A study involving 17 patients indicated that altretamine could serve as an effective palliative treatment option. Patients experienced manageable side effects primarily consisting of nausea and vomiting, with a mean overall survival of 15.1 months .

Adverse Effects

The side effects associated with altretamine include:

Propiedades

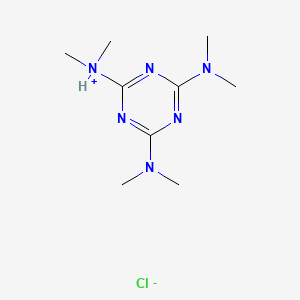

IUPAC Name |

2-N,2-N,4-N,4-N,6-N,6-N-hexamethyl-1,3,5-triazine-2,4,6-triamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N6.ClH/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6;/h1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAQBNIEQUSIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183901 | |

| Record name | Altretamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2975-00-0 | |

| Record name | Altretamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altretamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALTRETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30FQ7QG6VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.